molecular formula C7H9N3O2S2 B169002 4-Thioureidobenzenesulfonamide CAS No. 1718-39-4

4-Thioureidobenzenesulfonamide

Cat. No.: B169002
CAS No.: 1718-39-4
M. Wt: 231.3 g/mol
InChI Key: OGAAVFJBPHTLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thioureidobenzenesulfonamide is an organic compound with the molecular formula C7H9N3O2S2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thioureidobenzenesulfonamide can be synthesized through the selective acylation of this compound with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction typically involves the use of a base such as triethylamine in a solvent like dimethylformamide (DMF) to facilitate the acylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Thioureidobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Thioureidobenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Thioureidobenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

(4-sulfamoylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAVFJBPHTLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352016
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-39-4
Record name 4-[(Aminothioxomethyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1718-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-sulfamoylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thioureidobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Thioureidobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Thioureidobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Thioureidobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Thioureidobenzenesulfonamide
Reactant of Route 6
4-Thioureidobenzenesulfonamide
Customer
Q & A

Q1: How do these 4-thioureidobenzenesulfonamide derivatives interact with carbonic anhydrases and what are the downstream effects of this interaction?

A1: While the paper doesn't delve into the specific binding interactions, it highlights that the synthesized compounds act as inhibitors of carbonic anhydrases (CAs). [] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting CAs, these compounds disrupt this fundamental biochemical reaction. This disruption can have various downstream effects depending on the specific CA isoform targeted and the physiological context. For instance, inhibiting certain human CA isoforms is explored for therapeutic purposes like glaucoma treatment, while inhibiting mycobacterial CAs might contribute to developing new anti-tuberculosis drugs. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and how do structural modifications impact their potency against different CA isoforms?

A2: The paper explores a library of N-((4-sulfamoylphenyl)carbamothioyl) amides with varying aliphatic, benzylic, vinylic, and aromatic acyl groups attached to the this compound core. [] This structural diversity allows for preliminary SAR analysis. The study found that modifications to the acyl group significantly influenced the inhibitory potency (represented by the Ki value) across different human (hCA I, hCA II, hCA VII) and mycobacterial (MtCA1, MtCA2, MtCA3) CA isoforms. [] This suggests that tailoring the acyl group is crucial for achieving selectivity towards specific CA isoforms. Further research is needed to establish more detailed SAR trends and optimize the compounds for desired activity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.